molecular formula C12H23NNaO3PS B14143492 2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate CAS No. 37031-23-5

2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate

Cat. No.: B14143492
CAS No.: 37031-23-5
M. Wt: 315.35 g/mol
InChI Key: VWGWCMVPQOHGOR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate involves multiple steps, starting with the preparation of the bornylamino group and the ethanethiol chain. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The phosphate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate involves its interaction with molecular targets such as enzymes and receptors. The bornylamino group may interact with specific binding sites, while the thiol and phosphate ester groups participate in redox and phosphorylation reactions, respectively. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bornylamino)ethanethiol monosodium phosphate (ester) hydrate is unique due to the presence of the bornylamino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

37031-23-5

Molecular Formula

C12H23NNaO3PS

Molecular Weight

315.35 g/mol

IUPAC Name

sodium;hydroxy-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]ethylsulfanyl]phosphinate

InChI

InChI=1S/C12H24NO3PS.Na/c1-11(2)9-4-5-12(11,3)10(8-9)13-6-7-18-17(14,15)16;/h9-10,13H,4-8H2,1-3H3,(H2,14,15,16);/q;+1/p-1

InChI Key

VWGWCMVPQOHGOR-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC1(C(C2)NCCSP(=O)(O)[O-])C)C.[Na+]

Origin of Product

United States

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